Desmethylmisonidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitroimidazol-1-yl)propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLIYXAARVRPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875669 | |
| Record name | Desmethylmisonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-92-3 | |
| Record name | Desmethylmisonidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13551-92-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desmethylmisonidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desmethylmisonidazole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desmethylmisonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYLMISONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Future Research Directions and Translational Perspectives
Oncology
In the field of radiation oncology, overcoming the radioresistance of hypoxic tumor cells is a major challenge. Hypoxic cells are known to be two to three times more resistant to the cytotoxic effects of ionizing radiation than well-oxygenated cells. By sensitizing these resistant cells, compounds like Desmethylmisonidazole have the potential to improve the efficacy of radiotherapy and enhance local tumor control. nih.govnih.gov
Neurology
There is no significant evidence in the reviewed scientific literature to suggest a therapeutic application of this compound in neurology. Its investigation in this field has been primarily focused on its potential for reduced neurotoxicity compared to misonidazole.
Cardiology
Similarly, the available scientific literature does not indicate any established therapeutic use of this compound in cardiology. While imaging of myocardial hypoxia is an area of research, the therapeutic application of this compound in heart disease has not been a primary focus.
Future Directions in Research
Future research on Desmethylmisonidazole and related nitroimidazoles is likely to focus on several key areas. The development of more efficient and specific hypoxia-activated drugs remains a significant goal in oncology. Further exploration of nitroimidazole derivatives with even lower toxicity and improved pharmacokinetic properties is warranted.
In the realm of medical imaging, the refinement of PET tracers for hypoxia, potentially including derivatives of this compound, will continue to be an area of active investigation. The ability to accurately and non-invasively map tumor hypoxia can have a profound impact on treatment planning, allowing for dose escalation to resistant tumor subvolumes.
Moreover, a deeper understanding of the molecular mechanisms underlying the neurotoxicity of nitroimidazoles could lead to the development of strategies to mitigate these side effects, potentially re-opening avenues for the use of this class of compounds in a wider range of clinical scenarios. nih.gov
Q & A
Q. What is the mechanism of action of Desmethylmisonidazole as a radiosensitizer, and how does its pharmacokinetic profile influence experimental design?
this compound acts as a hypoxia-selective radiosensitizer by mimicking oxygen, thereby sensitizing tumor cells to radiation damage. Its lower lipophilicity (octanol/water partition coefficient: 0.11) and shorter half-life compared to Misonidazole reduce systemic toxicity but necessitate careful timing in experimental setups. Researchers should design pharmacokinetic studies to align radiation administration with peak tumor concentrations, using HPLC with electrochemical detection (HPLC-ECD) for precise plasma and tissue quantification .
Q. What standardized methodologies are recommended for quantifying this compound in biological samples?
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is the gold standard due to its sensitivity (detection limits <1 µg/mL) and specificity in distinguishing this compound from metabolites like Misonidazole. Key steps include:
- Sample Preparation : Plasma deproteinization with methanol.
- Chromatographic Conditions : C18 reversed-phase column, mobile phase of methanol/sodium acetate buffer (pH 4.5), and electrochemical detection at -0.9 V.
- Validation : Include internal standards (e.g., Ro 07-913) to control for matrix effects .
Q. Table 1: Comparison of Analytical Methods for this compound
| Method | Sensitivity (LOD) | Specificity | Time per Sample | Reference |
|---|---|---|---|---|
| HPLC-ECD | 0.5 µg/mL | High | 15 min | |
| Spectrophotometry | 5 µg/mL | Low | 30 min | |
| Polarography | 2 µg/mL | Moderate | 45 min |
Advanced Research Questions
Q. How can researchers resolve contradictions in neurotoxicity data between animal models and human trials?
Discrepancies in neurotoxicity outcomes (e.g., lower toxicity in mice vs. humans) may arise from metabolic differences or dosing schedules. To address this:
Q. What experimental strategies optimize hypoxia-targeting efficacy while minimizing off-target effects in solid tumors?
- Dual-Modality Approaches : Combine this compound with hypoxia imaging agents (e.g., 18F-FMISO PET) to map tumor hypoxia spatially.
- Dose Fractionation : Administer smaller, repeated doses to maintain therapeutic concentrations in hypoxic niches without exceeding systemic toxicity limits.
- In Silico Modeling : Use pharmacokinetic-pharmacodynamic (PK-PD) models to simulate tumor penetration dynamics, validated against in vivo microdialysis data .
Q. How should researchers design mixed-methods studies to evaluate this compound’s radiosensitizing effects in heterogeneous tumor microenvironments?
- Quantitative Component : Randomized controlled trial (RCT) measuring tumor response rates (RECIST criteria) and plasma drug levels.
- Qualitative Component : Semi-structured interviews with clinicians to contextualize variability in patient responses (e.g., metabolic heterogeneity).
- Integration : Converge PK data with thematic analysis of clinical observations to identify subpopulations benefiting most from treatment .
Methodological and Reporting Standards
Q. What are the best practices for reporting this compound data in pharmacokinetic studies?
- Tables : Use Word-format tables with Roman numerals, clear footnotes (e.g., superscript letters for statistical significance), and self-explanatory titles.
- Figures : Include dose-response curves with error bars representing 95% confidence intervals. Avoid overcrowding chemical structures in graphical abstracts .
- Ethics : Disclose CSF/tumor sampling protocols and IRB approvals, particularly for human studies .
Q. How can researchers address reproducibility challenges in hypoxia-focused studies involving this compound?
- Standardize Hypoxia Induction : Use validated methods (e.g., CoCl₂ exposure in vitro, controlled oxygen chambers in vivo).
- Data Transparency : Publish raw HPLC-ECD chromatograms and statistical code in supplementary materials.
- Replication Studies : Collaborate across institutions to validate findings in diverse tumor models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
